An In-depth Technical Guide to the Molecular Structure of 3-Iodopyridine-4-carbonitrile
An In-depth Technical Guide to the Molecular Structure of 3-Iodopyridine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure and properties of 3-Iodopyridine-4-carbonitrile (CAS No: 10386-28-4), a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. This document consolidates available physicochemical data, predicted spectroscopic information, and a general synthetic approach. Due to the limited availability of experimental data in public databases, this guide also highlights areas where further research is required for a complete structural elucidation.
Introduction
3-Iodopyridine-4-carbonitrile is a substituted pyridine ring system incorporating both an iodine atom and a nitrile group. These functional groups impart unique electronic properties and reactivity, making it a potentially valuable building block for the synthesis of novel pharmaceutical compounds and functional materials. The pyridine scaffold is a common motif in a vast array of biologically active molecules, and the presence of an iodo-substituent allows for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide aims to provide a detailed summary of the known structural and chemical information for this compound.
Molecular Structure and Properties
The molecular structure of 3-Iodopyridine-4-carbonitrile is characterized by a pyridine ring substituted at the 3-position with an iodine atom and at the 4-position with a carbonitrile group.
Chemical Identifiers
A summary of the key chemical identifiers for 3-Iodopyridine-4-carbonitrile is presented in Table 1.
| Identifier | Value | Reference |
| IUPAC Name | 3-iodopyridine-4-carbonitrile | [1] |
| Synonyms | 4-Cyano-3-iodopyridine, 3-Iodoisonicotinonitrile | [2] |
| CAS Number | 10386-28-4 | [2] |
| Molecular Formula | C₆H₃IN₂ | [1] |
| Molecular Weight | 230.01 g/mol | [1] |
| Canonical SMILES | C1=CN=CC(=C1C#N)I | [1] |
| InChI | InChI=1S/C6H3IN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H | [1] |
| InChIKey | KMFIQUYSWTUCGD-UHFFFAOYSA-N | [1] |
| PubChem CID | 12180887 | [1] |
Physicochemical Properties
The known physicochemical properties of 3-Iodopyridine-4-carbonitrile are summarized in Table 2.
| Property | Value | Reference |
| Melting Point | 119-122 °C | [2] |
| XlogP (Predicted) | 1.2 | [1] |
| Sensitive | Light Sensitive | [2] |
Molecular Geometry
As of the date of this publication, no experimental crystal structure data for 3-Iodopyridine-4-carbonitrile has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or the Crystallography Open Database (COD). Therefore, precise, experimentally determined bond lengths and angles are not available. Computational modeling would be required to predict the three-dimensional structure and geometric parameters of the molecule.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for 3-Iodopyridine-4-carbonitrile in a standard deuterated solvent like CDCl₃ are presented in Tables 3 and 4. These predictions are based on established substituent effects on the pyridine ring.
Table 3: Predicted ¹H NMR Spectroscopic Data for 3-Iodopyridine-4-carbonitrile
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.8 | Doublet | H-2 |
| ~8.7 | Doublet | H-6 |
| ~7.5 | Doublet of Doublets | H-5 |
Note: The predicted chemical shifts and coupling patterns are estimations and require experimental verification.
Table 4: Predicted ¹³C NMR Spectroscopic Data for 3-Iodopyridine-4-carbonitrile
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 |
| ~152 | C-6 |
| ~135 | C-5 |
| ~125 | C-4 (ipso-CN) |
| ~115 | -C≡N |
| ~100 | C-3 (ipso-I) |
Note: The predicted chemical shifts are estimations and require experimental verification.
Infrared (IR) Spectroscopy
The IR spectrum of 3-Iodopyridine-4-carbonitrile is expected to show characteristic absorption bands for the functional groups present. A summary of these expected absorptions is provided in Table 5.
Table 5: Predicted Characteristic IR Absorption Bands for 3-Iodopyridine-4-carbonitrile
| Wavenumber (cm⁻¹) | Vibration |
| ~2230 | C≡N stretch (nitrile) |
| ~1600-1450 | C=C and C=N stretches (aromatic ring) |
| ~1100-1000 | C-H in-plane bending |
| Below 800 | C-I stretch |
Mass Spectrometry (MS)
In a mass spectrum of 3-Iodopyridine-4-carbonitrile, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (approximately 230). The fragmentation pattern would likely involve the loss of iodine (I•) and the nitrile group (•CN), as well as cleavage of the pyridine ring. Predicted major fragment ions are listed in Table 6.
Table 6: Predicted Major Fragment Ions in the Mass Spectrum of 3-Iodopyridine-4-carbonitrile
| m/z | Predicted Fragment |
| 230 | [C₆H₃IN₂]⁺ (Molecular Ion) |
| 127 | [I]⁺ |
| 103 | [C₆H₃N₂]⁺ (Loss of I) |
| 76 | [C₅H₂N]⁺ (Loss of I and HCN) |
Synthesis and Reactivity
A detailed, validated experimental protocol for the synthesis of 3-Iodopyridine-4-carbonitrile is not widely published. However, a plausible synthetic route can be devised based on established organometallic and halogenation reactions of pyridine derivatives. A potential synthetic workflow is outlined below.
